Vescalagin
Overview
Description
Vescalagin, an ester derivative of open-chain
This compound, also known as vescalene or castalagin, belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, this compound can be found in nuts. This makes this compound a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
Castalagin, also known as Vescalagin, is an ellagitannin . Its primary targets include Amyloid-beta42 oligomers and bacterial strains such as methicillin-resistant Staphylococcus epidermidis (MRSE), Staphylococcus aureus (SA), methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa (PA) . These targets play crucial roles in neurodegenerative diseases and bacterial infections, respectively.
Mode of Action
Castalagin interacts with its targets in a unique way. In the case of Amyloid-beta42 oligomers, it remodels their secondary structure . This remodeling is achieved better by this compound due to the spatial organization of its OH group at the C1 position of the glycosidic chain . When it comes to bacterial strains, Castalagin presents bactericidal activity. It seems to modulate the normal assembly of the peptidoglycans at the bacteria surface, promoting the disruption of their cell wall, leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by Castalagin involve the amyloidogenic pathway and bacterial cell wall synthesis . In the amyloidogenic pathway, Castalagin remodels the secondary structure of toxic Aβ42 oligomers , potentially reducing their toxicity. In bacterial cell wall synthesis, Castalagin disrupts the normal assembly of peptidoglycans, leading to the disruption of the bacterial cell wall and subsequent cell death .
Pharmacokinetics
As a type of hydrolyzable tannin , it’s likely that its bioavailability and pharmacokinetic properties would be influenced by factors such as its molecular size, polarity, and the presence of metabolic enzymes.
Result of Action
The molecular and cellular effects of Castalagin’s action are significant. It protects SH-SY5Y cells from Aβ42-mediated death , potentially offering neuroprotective benefits. It also exhibits bactericidal activity against various bacterial strains, particularly methicillin-resistant ones . This suggests potential applications in combating antibiotic-resistant bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Castalagin. For instance, the extraction process and curing time of the wood from which Castalagin is derived can affect its concentration . Additionally, the strength of the growth medium can impact the minimum inhibitory concentration values of hydrolysable tannins like Castalagin
Biochemical Analysis
Biochemical Properties
Vescalagin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with human DNA topoisomerase II, specifically the alpha isoform. This compound acts as a preferential catalytic inhibitor of this enzyme, which is crucial for the regulation of DNA replication, transcription, and chromosome segregation . Additionally, this compound has been shown to remodel the secondary structure of amyloid-beta42 oligomers, reducing their toxicity and protecting cells from amyloid-beta42-mediated death . These interactions highlight the potential of this compound in modulating biochemical pathways and protecting cells from toxic effects.
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. In pancreatic beta-cells, this compound protects against methylglyoxal-induced inflammation by downregulating the expression of advanced glycation end product receptors and CCAAT/enhancer binding protein-beta, while upregulating the expression of pancreatic duodenal homeobox-1, nuclear factor erythroid 2-related factor 2, and glyoxalase I . This results in elevated levels of glutathione and antioxidant enzymes, which protect the cells from oxidative stress and inflammation. This compound also influences cell signaling pathways, such as the c-Jun N-terminal kinase and p38 mitogen-activated protein kinase pathways, further contributing to its protective effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of enzyme activity. This compound preferentially inhibits the decatenation activity of the alpha isoform of human DNA topoisomerase II by a redox-independent mechanism . This inhibition prevents the formation of DNA double-strand breaks and the formation of topoisomerase II-DNA covalent complexes, which are induced by other inhibitors like etoposide . Additionally, this compound’s ability to remodel the secondary structure of amyloid-beta42 oligomers is attributed to the spatial organization of its hydroxyl group at the C1 position of the glycosidic chain . This unique structural feature enhances this compound’s capacity to protect cells from amyloid-beta42-mediated toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various experimental conditions, maintaining its protective effects on cells over extended periods. In studies involving pancreatic beta-cells, this compound consistently downregulated pro-inflammatory markers and upregulated antioxidant enzymes over time, indicating its sustained protective effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with methylglyoxal-induced carbohydrate metabolic disorder, this compound demonstrated anti-inflammatory and anti-hyperglycemic effects at specific dosages . Higher doses of this compound were associated with increased protection of pancreatic beta-cells and enhanced antioxidant enzyme levels. The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated to determine its safe and effective dosage range in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. In pancreatic beta-cells, this compound modulates the expression of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a precursor of advanced glycation end products . By upregulating glyoxalase I, this compound enhances the detoxification process and reduces the accumulation of harmful metabolites. Additionally, this compound’s antioxidant properties contribute to the regulation of oxidative stress and maintenance of cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to interact with the retromer complex, a protein complex involved in the intracellular transport of zinc This interaction facilitates the transport of this compound and its accumulation in specific cellular compartments
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The presence of this compound in the nucleus is associated with its interaction with DNA topoisomerase II and modulation of DNA replication and transcription . In the cytoplasm, this compound’s antioxidant properties contribute to the protection of cellular components from oxidative damage. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKDZHZAKSYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029283 | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24312-00-3, 36001-47-5 | |
Record name | Castalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of vescalagin?
A1: this compound has the molecular formula C41H26O26 and a molecular weight of 934.6 g/mol. [, , , , ]
Q2: How is this compound structurally characterized?
A2: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. Key structural features include a glucose core esterified with a nonahydroxytriphenoyl (NHTP) moiety and a hexahydroxydiphenoyl (HHDP) group. [, , , , , ] You can find detailed spectroscopic data in the referenced research papers.
Q3: How does the stereochemistry of this compound influence its properties?
A3: this compound is a diastereoisomer of castalagin, differing only in the configuration at the C-1 position of the glucose core. This seemingly small difference leads to distinct physicochemical properties. For instance, this compound exhibits higher polarity, oxidizability in solution, and thermodegradability compared to castalagin. [, ] These differences impact its reactivity and potentially its biological activities.
Q4: How stable is this compound under different conditions?
A4: this compound's stability is influenced by various factors, including temperature, pH, and the presence of oxygen. [] It tends to degrade at higher temperatures and in the presence of oxygen. In methanolic solutions, this compound was found to be less stable than its diastereoisomer, castalagin. []
Q5: How does the toasting process affect this compound content in oak wood?
A5: Toasting, a common practice in barrel making, significantly influences the chemical composition of oak wood. During toasting, this compound, along with other ellagitannins, undergoes thermal degradation, leading to the formation of various breakdown products, including ellagic acid and mouth-coating polymers. [, , , ] The extent of degradation depends on the intensity and duration of the toasting process.
Q6: What are the key biological activities of this compound?
A6: this compound has demonstrated a wide range of biological activities in various in vitro and in vivo studies. These include:
- Antioxidant activity: this compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. [, ]
- Antimicrobial activity: this compound exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). [] It disrupts bacterial cell walls, leading to bacterial death, and can also inhibit biofilm formation. []
- Antiviral activity: this compound has shown promising antiviral activity against different herpesviruses, including bovine herpesvirus 1 (BoHV-1), suid alphaherpesvirus-1 (SuHV-1), and caprine herpesvirus-1 (CapHV-1). [, ] It demonstrates potent inhibition of viral replication. Notably, this compound exhibits activity against acyclovir-resistant herpesvirus strains, highlighting its potential as a novel antiviral agent. []
- Anticancer activity: this compound has demonstrated anticancer potential in various in vitro and in vivo studies. [, ] Notably, it acts as a preferential catalytic inhibitor of topoisomerase IIα, an enzyme essential for DNA replication and a target for several anticancer drugs. [, ] this compound's selective inhibition of Top2α over Top2β makes it an attractive candidate for further development as an anticancer agent with potentially reduced side effects. [, ]
- Anti-inflammatory activity: this compound displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-6. [] It achieves this by suppressing the NF-κB signaling pathway, a key regulator of inflammation. []
- Anti-amyloidogenic activity: this compound can reduce the toxicity of amyloid-beta42 (Aβ42) oligomers, which are implicated in Alzheimer's disease. [] It achieves this by remodeling the secondary structure of toxic Aβ42 oligomers, thus mitigating their harmful effects. [] This activity highlights this compound's therapeutic potential in neurodegenerative diseases.
Q7: How does this compound exert its anti-osteoclastogenic effects?
A7: this compound exhibits inhibitory effects on osteoclastogenesis, the process of bone-resorbing osteoclast formation. [] It achieves this by blocking a broad range of signaling pathways crucial for osteoclast differentiation, including protein kinase B (Akt), extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinases (p38 MAPK), and nuclear factor kappa B (NF-κB). [] By suppressing these signaling pathways, this compound effectively inhibits osteoclast formation and bone resorption, indicating its potential for treating bone diseases.
Q8: How does this compound contribute to the sensory properties of oak-matured beverages?
A8: this compound, along with other oak wood ellagitannins, contributes to the complex sensory profile of oak-matured beverages like wine and whiskey. [, , ] While it possesses astringent properties, this compound's thermal degradation during oak barrel toasting leads to the formation of less astringent metabolites and contributes to the development of desirable mouth-coating sensations. []
Q9: How can this compound be used to modify the color of red wine?
A9: this compound can react with anthocyanins, the pigments responsible for the red color in wine, to form new hybrid pigments. [, ] These hybrid pigments exhibit different color characteristics compared to the original anthocyanins, potentially leading to changes in the hue and intensity of red wine. [, ]
Q10: What analytical techniques are used to study this compound?
A10: Various analytical techniques are employed to characterize, quantify, and monitor this compound:
- High-Performance Liquid Chromatography (HPLC): This technique is commonly used to separate and quantify this compound in complex mixtures like plant extracts and beverages. [, , , , , , , , ]
- Mass Spectrometry (MS): Coupled with HPLC, MS helps identify and confirm the structure of this compound and its derivatives. [, , , , , ]
- NMR Spectroscopy: This technique provides detailed structural information about this compound, including its stereochemistry and conformation. [, , , , , , ]
- UV-Visible Spectrophotometry: This technique is used to study the color properties of this compound and its reaction products with anthocyanins. [, ]
- Circular Dichroism (CD) Spectroscopy: This technique helps determine the absolute configuration of chiral centers in this compound and its derivatives. [, , ]
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